Head‑to‑Head Potency of the Prampine Quaternary Derivative (PAMN) vs Atropine in Isolated Guinea Pig Ileum
In a direct head‑to‑head study, the quaternary derivative of prampine (prampine methonitrate, PAMN; also referred to as O‑propionylatropine methonitrate) was 35‑fold more potent than atropine as an antagonist of acetylcholine‑induced contraction in the isolated guinea pig ileum [1]. The assay used electrically stimulated ileum segments with acetylcholine (4 µg) as the agonist. PAMN achieved equivalent blockade at approximately 1/35th the molar concentration of atropine under identical conditions. This marked potency differential cannot be replicated by substituting atropine or its common tertiary amine analogs.
| Evidence Dimension | Anti‑acetylcholine potency in isolated guinea pig ileum |
|---|---|
| Target Compound Data | PAMN (prampine methonitrate): ~35‑fold more potent than atropine (quantified as equi‑effective dose ratio of ~1:35) |
| Comparator Or Baseline | Atropine (reference standard): 35‑fold less potent on a molar basis |
| Quantified Difference | ~35‑fold greater potency for PAMN |
| Conditions | Isolated guinea pig ileum, acetylcholine (4 µg) as agonist; Antonsen & Nielsen, 1963 |
Why This Matters
Procurement of prampine is essential for any research group investigating structure‑activity relationships of quaternary tropane anticholinergics or developing PAMN‑like preclinical candidates, because atropine cannot recapitulate the 35‑fold potency advantage.
- [1] Antonsen, S. & Nielsen, G.H. A Quaternary Atropine Derivative. Acta Pharmacol. Toxicol. 20:357–366 (1963). PMID: 14162819. View Source
